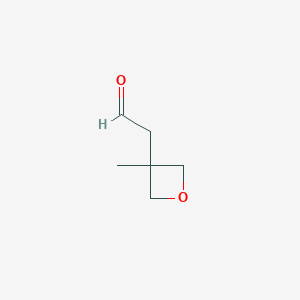
3-Oxetaneacetaldehyde,3-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-3-oxetanemethanol, also known as Oxetane, 3-hydroxymethyl-3-methyl, is a chemical compound with the formula C5H10O2 . It has a molecular weight of 102.1317 . It is also available as a 2D Mol file or as a computed 3D SD file .
Synthesis Analysis
While specific synthesis methods for 3-Methyl-3-oxetanemethanol were not found, a related compound, azetidine, was synthesized from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles . Methyl 2-(oxetan-3-ylidene)acetate was obtained in a similar manner .Molecular Structure Analysis
The molecular structure of 3-Methyl-3-oxetanemethanol can be viewed using Java or Javascript . The IUPAC Standard InChI is InChI=1S/C5H10O2/c1-5(2-6)3-7-4-5/h6H,2-4H2,1H3 .Chemical Reactions Analysis
While specific chemical reactions involving 3-Methyl-3-oxetanemethanol were not found, oxetanes in general have been used as replacements for methylene, methyl, gem-dimethyl and carbonyl groups in medicinal chemistry, often improving the chemical properties of target molecules .Mécanisme D'action
The mechanism of action of 3-Oxetaneacetaldehyde,3-methyl- is related to its ability to inhibit the activity of certain enzymes. Specifically, this compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. By inhibiting this enzyme, 3-Oxetaneacetaldehyde,3-methyl- can increase the levels of acetylcholine in the brain, which can have a variety of effects on physiological and biochemical processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Oxetaneacetaldehyde,3-methyl- are complex and depend on a variety of factors, including dosage and route of administration. However, some of the most commonly observed effects include increased levels of acetylcholine in the brain, which can lead to improved cognitive function and memory retention. Additionally, this compound has been shown to have anti-inflammatory properties, which can be useful in the treatment of a variety of conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-Oxetaneacetaldehyde,3-methyl- in lab experiments is its ability to inhibit the activity of acetylcholinesterase. This can be useful in studying the mechanism of action of certain drugs that target this enzyme. Additionally, this compound has been shown to have anti-inflammatory properties, which can be useful in studying the effects of inflammation on various physiological processes.
However, there are also some limitations to using 3-Oxetaneacetaldehyde,3-methyl- in lab experiments. One of the main limitations is that the effects of this compound can be highly variable depending on dosage and route of administration. Additionally, this compound can be difficult to synthesize and purify, which can make it challenging to obtain high-quality samples for experimentation.
Orientations Futures
There are many potential future directions for research on 3-Oxetaneacetaldehyde,3-methyl-. One area of interest is the development of new drugs that target acetylcholinesterase, and the use of this compound in studying the mechanism of action of these drugs. Additionally, there is potential for further study of the anti-inflammatory properties of 3-Oxetaneacetaldehyde,3-methyl-, and its potential use in the treatment of various inflammatory conditions.
Conclusion
In conclusion, 3-Oxetaneacetaldehyde,3-methyl- is a cyclic organic compound that is used in scientific research for its unique properties. This compound is synthesized using a specific method and has a mechanism of action that is of interest to researchers. While there are limitations to using this compound in lab experiments, there are also many potential future directions for research on its effects and applications.
Méthodes De Synthèse
3-Oxetaneacetaldehyde,3-methyl- is synthesized using a specific method that involves the reaction of 3-methyl-2-butanone with hydroxylamine. The resulting compound is then treated with hydrogen chloride to produce 3-Oxetaneacetaldehyde,3-methyl-. This synthesis method has been extensively studied and is considered a reliable way to produce this compound.
Applications De Recherche Scientifique
3-Oxetaneacetaldehyde,3-methyl- is used in scientific research for a variety of applications. One of the most common uses is in the study of the mechanism of action of certain drugs. This compound has been shown to inhibit the activity of certain enzymes, which can be useful in understanding how drugs interact with these enzymes.
Propriétés
IUPAC Name |
2-(3-methyloxetan-3-yl)acetaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-6(2-3-7)4-8-5-6/h3H,2,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBFAGGYJHPEMOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC1)CC=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219088-56-8 |
Source


|
| Record name | 2-(3-methyloxetan-3-yl)acetaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

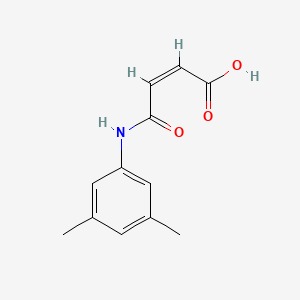
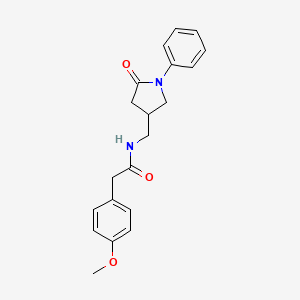
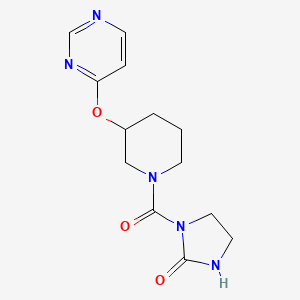
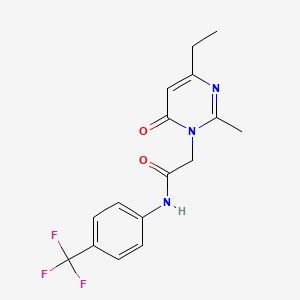
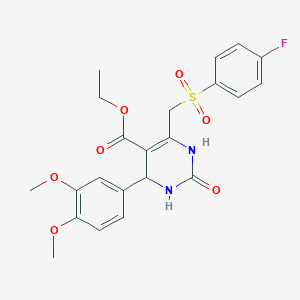
![4-allyl-1-anilino-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/no-structure.png)

![N-[2-(3,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2910598.png)
![N-(2-fluorophenyl)-2-[3-(3-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2910600.png)

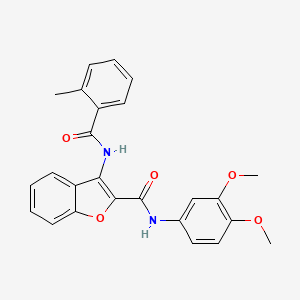
![methyl 5-((N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)carbamoyl)amino)benzoate](/img/structure/B2910606.png)
